molecular formula C10H11NO2S B2801159 2-Amino-1-(furan-2-yl)-1-thiophen-3-ylethanol CAS No. 2380095-74-7

2-Amino-1-(furan-2-yl)-1-thiophen-3-ylethanol

Cat. No. B2801159
M. Wt: 209.26
InChI Key: XPHOTJXRAROFHM-UHFFFAOYSA-N
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Description

“2-Amino-1-(furan-2-yl)-1-thiophen-3-ylethanol” is a chemical compound with the molecular formula C6H9NO2. It has a molecular weight of 127.14 .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .


Physical And Chemical Properties Analysis

The compound has a melting point of 85-87°C and a boiling point of 237.4°C at 760 mmHg . It has a density of 1.188g/cm3 .

Safety And Hazards

The compound is labeled with the GHS07 hazard pictogram and has the signal word “Danger”. Hazard statements include H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for “2-Amino-1-(furan-2-yl)-1-thiophen-3-ylethanol” and similar compounds could involve further exploration of their potential in medicinal chemistry and drug discovery research. The development of anticancer drug resistance significantly restricts the clinical efficacy of most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable .

properties

IUPAC Name

2-amino-1-(furan-2-yl)-1-thiophen-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-7-10(12,8-3-5-14-6-8)9-2-1-4-13-9/h1-6,12H,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHOTJXRAROFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol

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